molecular formula C39H64N8O10 B12399192 [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)

[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)

Cat. No.: B12399192
M. Wt: 805.0 g/mol
InChI Key: PLJWDMCXCWRSKI-HLYNNXGTSA-N
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Description

[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a synthetic analogue of Neurokinin A, a member of the tachykinin peptide family. This compound is a selective and potent agonist for the neurokinin 2 receptor (NK2R), which plays a crucial role in smooth muscle contraction across various tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:

    Oxidation: Involving the oxidation of methionine residues.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid substitution during synthesis to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Protected amino acids and coupling reagents like HBTU or DIC.

Major Products

The major product of these reactions is the fully synthesized [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide, with potential by-products including truncated peptides or peptides with incomplete deprotection .

Scientific Research Applications

[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) has several scientific research applications:

Mechanism of Action

[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) exerts its effects by selectively binding to and activating NK2R. This activation leads to the contraction of smooth muscles in various tissues, including the bladder and gastrointestinal tract. The molecular pathway involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium levels and subsequent muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Neurokinin A: The natural ligand for NK2R.

    [Sar9,Met(O2)11]Substance P: Another synthetic analogue with similar receptor affinity.

    [Pro9,MeLeu10]Neurokinin B: A related compound with affinity for NK3R.

Uniqueness

[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is unique due to its high selectivity and potency for NK2R, making it a valuable tool for studying the specific roles of this receptor in various physiological processes .

Properties

Molecular Formula

C39H64N8O10

Molecular Weight

805.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]-methylamino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C39H64N8O10/c1-7-8-16-28(39(56)57)44-37(54)30(19-23(2)3)47(6)31(48)22-42-38(55)33(24(4)5)46-36(53)29(20-25-14-10-9-11-15-25)45-35(52)27(17-12-13-18-40)43-34(51)26(41)21-32(49)50/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H,42,55)(H,43,51)(H,44,54)(H,45,52)(H,46,53)(H,49,50)(H,56,57)/t26-,27-,28-,29-,30-,33-/m0/s1

InChI Key

PLJWDMCXCWRSKI-HLYNNXGTSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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